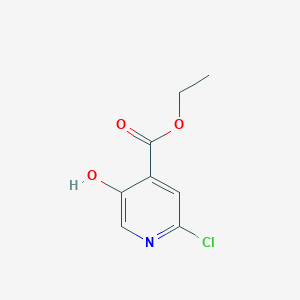
Ethyl 2-chloro-5-hydroxyisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-5-hydroxyisonicotinate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of isonicotinic acid and features a chloro and hydroxy group on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-5-hydroxyisonicotinate can be synthesized through various methods. One common approach involves the esterification of 2-chloro-5-hydroxyisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-chloro-5-hydroxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Major Products Formed:
Substitution: Formation of ethyl 2-azido-5-hydroxyisonicotinate or ethyl 2-thio-5-hydroxyisonicotinate.
Oxidation: Formation of ethyl 2-chloro-5-oxoisonicotinate.
Reduction: Formation of ethyl 2-chloro-5-aminoisonicotinate.
Applications De Recherche Scientifique
Ethyl 2-chloro-5-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-5-hydroxyisonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 2-chloroisonicotinate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Ethyl 5-hydroxyisonicotinate: Lacks the chloro group, affecting its substitution reactions.
Methyl 2-chloro-5-hydroxyisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both chloro and hydroxy groups on the aromatic ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
ethyl 2-chloro-5-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-7(9)10-4-6(5)11/h3-4,11H,2H2,1H3 |
Clé InChI |
SUVBHXOELBOMCJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC=C1O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





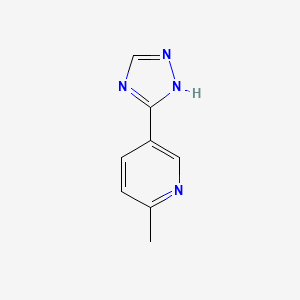



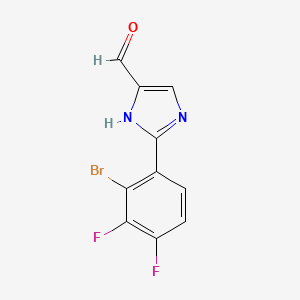

![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)

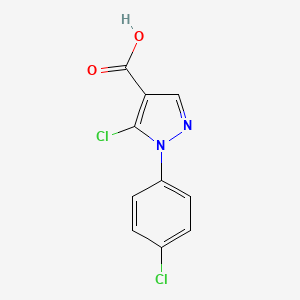
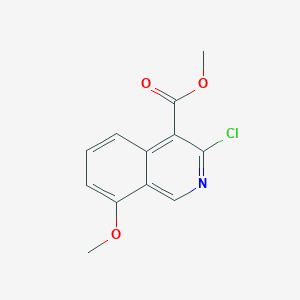
![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
